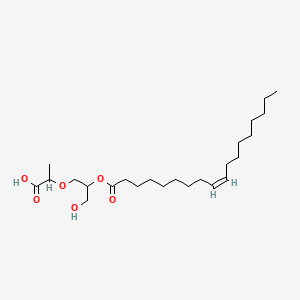
Glyceryl lactooleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyceryl lactooleate is a fatty acid ester, specifically a derivative of glycerol and lactooleic acid. It is known for its applications in various industries, particularly in cosmetics and personal care products. The compound is characterized by its molecular formula C24H44O6 and has a molecular weight of approximately 428.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl lactooleate is typically synthesized through the esterification reaction between glycerol and lactooleic acid. The reaction involves the combination of glycerol with lactooleic acid in the presence of a catalyst, often an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is facilitated by heating and stirring. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Glyceryl lactooleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield glycerol and lactooleic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used.
Major Products Formed:
Oxidation: Various oxidation products depending on the specific conditions.
Hydrolysis: Glycerol and lactooleic acid.
Transesterification: Different esters based on the alcohol used in the reaction.
Scientific Research Applications
Glyceryl lactooleate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: this compound is explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Mechanism of Action
The mechanism of action of glyceryl lactooleate involves its interaction with lipid bilayers in cell membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane dynamics and cellular signaling .
Comparison with Similar Compounds
- Glyceryl monooleate
- Glyceryl dioleate
- Glyceryl trioleate
Comparison: Glyceryl lactooleate is unique due to the presence of both lactooleic acid and glycerol in its structure. This gives it distinct properties compared to other glyceryl esters. For example, glyceryl monooleate and glyceryl dioleate contain only oleic acid esters, while this compound includes lactooleic acid, which imparts different physicochemical properties and biological activities .
Properties
CAS No. |
30283-16-0 |
|---|---|
Molecular Formula |
C24H44O6 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]propanoic acid |
InChI |
InChI=1S/C24H44O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)30-22(19-25)20-29-21(2)24(27)28/h10-11,21-22,25H,3-9,12-20H2,1-2H3,(H,27,28)/b11-10- |
InChI Key |
KOLAFJFESDNVMY-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)COC(C)C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


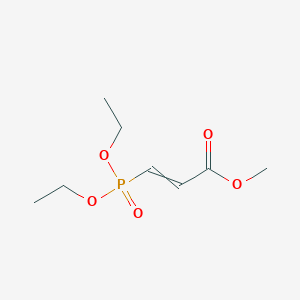
![7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14160314.png)
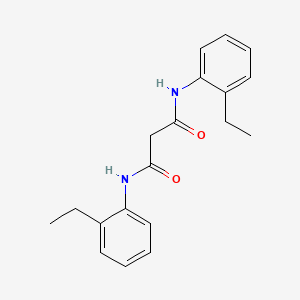
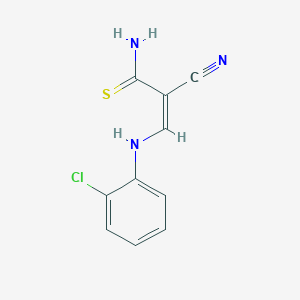
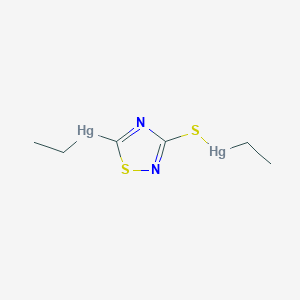
![3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide](/img/structure/B14160326.png)
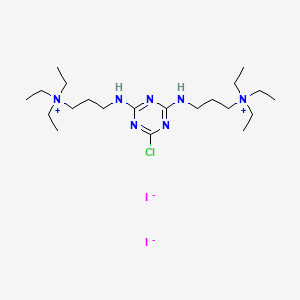
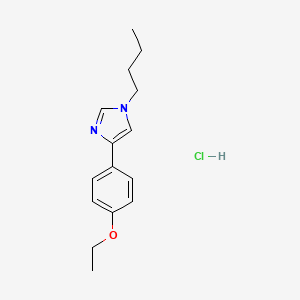
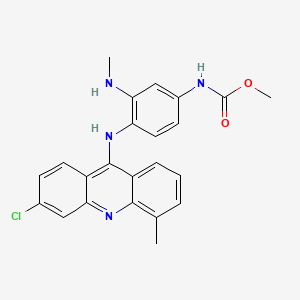
![Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate](/img/structure/B14160360.png)
![2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14160367.png)
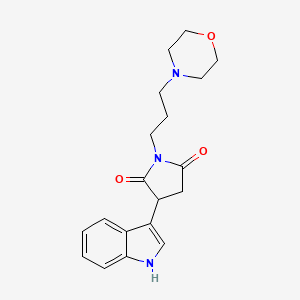
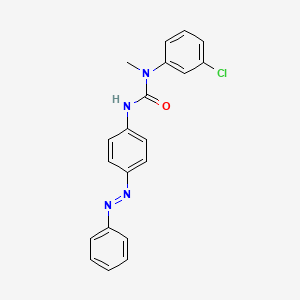
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)
